1-(4-Cyclohexylphenyl)propan-1-one

Lipophilicity Drug Design Chromatography

Researchers requiring precise logP control for SAR studies face reproducibility failures when substituting lipophilic building blocks without verifying physicochemical parameters. 1-(4-Cyclohexylphenyl)propan-1-one eliminates this risk with well-characterized properties: • XLogP3 4.7-distinct from 4'-methylpropiophenone (2.9) & cyclohexylacetophenone (~4.3) • Bp 340°C prevents evaporative loss in high-temperature syntheses • Flash point 145°C vs. propiophenone (87°C, H226) for safer handling Ideal for Mannich reactions, HPLC method development, & PAMPA/Caco-2 permeability assays. ≥97% purity.

Molecular Formula C15H20O
Molecular Weight 216.32g/mol
CAS No. 59721-67-4
Cat. No. B453452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclohexylphenyl)propan-1-one
CAS59721-67-4
Molecular FormulaC15H20O
Molecular Weight216.32g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C15H20O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3
InChIKeyFDXQBKHOYXKTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Cyclohexylphenyl)propan-1-one Overview


1-(4-Cyclohexylphenyl)propan-1-one (CAS 59721-67-4), also known as 4'-cyclohexylpropiophenone, is an aryl alkyl ketone with molecular formula C15H20O and molecular weight 216.32 g/mol [1]. The compound features a propiophenone core substituted at the para-position with a cyclohexyl group, yielding a computed XLogP3 of 4.7, a topological polar surface area of 17.1 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor . Its rotatable bond count is 3, and it is classified in the ECHA C&L inventory under EC Number 611-869-6 [2].

Workflow
High-lipophilicity ketone intermediate
Selection
Cyclohexylphenyl scaffold with C3 propanone side chain
Use Context
Building block for Mannich-type amino ketone libraries

1-(4-Cyclohexylphenyl)propan-1-one: No Substitute


The substitution of a para-cyclohexyl group for a methyl group or hydrogen atom in propiophenone scaffolds fundamentally alters physicochemical and steric properties that dictate synthetic utility and assay outcomes. The cyclohexyl moiety introduces approximately +1.8 logP units of additional lipophilicity relative to 4'-methylpropiophenone (XLogP3 ~2.9) and +0.4 logP units relative to 4'-cyclohexylacetophenone (XLogP ~4.3), which directly impacts chromatographic retention, membrane partitioning, and reaction solubility profiles [1][2]. Furthermore, the combination of the propan-1-one alkyl chain length (C2H5) and the bulky cyclohexyl substituent produces a boiling point elevation of approximately +102°C over unsubstituted propiophenone (218°C → 340.1°C at 760 mmHg) [3]. These differences render in-class interchange scientifically invalid for any application where precise logP control, volatility management, or steric bulk at the para-position is a design criterion. Generic substitution without verification of these parameters will compromise experimental reproducibility and may invalidate structure-activity relationship interpretations.

Lipophilicity
This compound (XLogP ~4.7)
4'-Methylpropiophenone (XLogP ~2.9) shifts partitioning and retention; may alter assay outcomes
Volatility
Boiling point ~340 °C
Propiophenone (bp 218 °C) evaporates under similar conditions; thermal profiles may not transfer
Homolog
Propan-1-one chain (C3)
Ethanone homolog (C2) differs in XLogP (+0.4) and rotatable bonds; SAR interpretation may shift

1-(4-Cyclohexylphenyl)propan-1-one Differentiation Evidence


Lipophilicity Difference vs. 4'-Methylpropiophenone

1-(4-Cyclohexylphenyl)propan-1-one demonstrates a computed XLogP3 of 4.7 [1], substantially exceeding the lipophilicity of the structurally simpler analog 4'-methylpropiophenone (XLogP3 2.9) [2]. The cyclohexyl substituent contributes approximately +1.8 logP units relative to the para-methyl analog, a difference that translates to a theoretical 63-fold increase in octanol-water partition coefficient. This elevated lipophilicity is further corroborated by the compound's LogD (pH 5.5) of 4.37 and BCF estimate of 1233.70 .

Lipophilicity vs. 4'-Methyl
Cross-study comparable
XLogP3 = 4.7 vs. 2.9
Δ = +1.8 (≈63-fold higher partitioning)
Reported lipophilicity gap indicates non-interchangeable retention and permeability behavior
Computed algorithm; experimental verification recommended
Lipophilicity Drug Design Chromatography ADME Prediction

Volatility Control vs. Propiophenone

The target compound exhibits a boiling point of 340.1°C at 760 mmHg [1], representing a +122.1°C elevation compared to unsubstituted propiophenone (218°C at 760 mmHg) . The vapor pressure at 25°C is estimated at 0.0±0.7 mmHg for the target compound , whereas propiophenone exhibits a measurable vapor pressure of 0.129 mmHg at 25°C . This differential volatility profile reflects the combined contributions of increased molecular weight (216.32 vs. 134.18 g/mol) and enhanced intermolecular dispersion forces from the cyclohexyl moiety.

Boiling Point vs. Propiophenone
Data to verify
340.1 °C vs. 218 °C at 760 mmHg
ΔTb = +122.1 °C
Reported volatility difference precludes direct thermal substitution
Source review advised; supplier-provided estimate
Thermal Stability Reaction Optimization Purification Volatility

Steric Bulk: Cyclohexyl vs. Methyl Substituent

The cyclohexyl substituent in 1-(4-cyclohexylphenyl)propan-1-one introduces substantial steric bulk (estimated van der Waals volume increase of approximately 85-90 ų relative to a para-methyl group) [1]. This steric differentiation is functionally validated in synthetic applications: the compound serves as a key starting material in the Mannich-type reaction with pyrrolidine hydrochloride and paraformaldehyde to yield 1-(4-cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)propan-1-one hydrochloride, isolated as colorless needles with a melting point of 186-187°C [2]. The reaction proceeds in ethyl acetate with hydrogen chloride, demonstrating that the cyclohexyl group does not sterically impede nucleophilic attack at the α-carbon of the propiophenone moiety, while providing sufficient bulk to influence product crystallinity.

Mannich Reactivity
Class-level inference
Mannich adduct isolated as colorless needles (mp 186–187 °C), ~71% yield
Documented synthetic compatibility; steric bulk does not impede α-carbon reactivity
Yield inferred from patent example; independent replication data limited
Steric Hindrance Synthetic Intermediate SAR Studies Molecular Docking

Safety Profile vs. Propiophenone

1-(4-Cyclohexylphenyl)propan-1-one carries GHS07 pictogram classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' . In contrast, unsubstituted propiophenone is typically classified under more severe hazard categories including Flam. Liq. 3 (H226: flammable liquid and vapor) and may carry additional aquatic toxicity classifications . The target compound's higher flash point of 145°C [1] versus propiophenone's 87°C indicates substantially reduced flammability risk during handling and storage.

Safety Profile vs. Propiophenone
Data to verify
Flash point 145 °C vs. 87 °C; not classified as flammable liquid (H226)
Reported lower flammability risk; may influence storage and shipping classification
Verify with supplier SDS; classification may vary
Hazard Assessment Laboratory Safety Regulatory Compliance GHS Classification

Chain Length: Propan-1-one vs. Ethanone Homolog

Within the cyclohexylphenyl ketone series, the target compound (C15H20O, MW 216.32) differs from the closest homolog 1-(4-cyclohexylphenyl)ethanone (C14H18O, MW 202.29) [1] by a single methylene unit. This structural increment produces measurable physicochemical shifts: XLogP increases from 4.30 (ethanone) to 4.70 (propan-1-one) [2], and rotatable bond count increases from 2 to 3 [3]. The additional rotatable bond in the propan-1-one analog increases conformational entropy by approximately 0.8-1.2 kcal/mol (estimated from typical C-C bond rotation barriers), potentially influencing protein binding kinetics and crystallization behavior.

Homolog: Propan-1-one vs. Ethanone
Head-to-head
XLogP 4.70 vs. 4.30, rotatable bonds 3 vs. 2, MW +14.03 g/mol
+0.4 logP and additional rotatable bond alter chromatographic and conformational behavior
Selection should match target property requirements
Homolog Comparison SAR Physicochemical Tuning Metabolic Stability

1-(4-Cyclohexylphenyl)propan-1-one Application Scenarios


Mannich Intermediate for Amino Ketone Libraries

1-(4-Cyclohexylphenyl)propan-1-one is optimally deployed as a starting material in Mannich reactions to generate β-amino ketone derivatives. As documented in US04638009, the compound reacts with pyrrolidine hydrochloride and paraformaldehyde in ethyl acetate/HCl to yield the corresponding Mannich adduct in crystalline form (mp 186-187°C) [1]. The cyclohexyl group imparts sufficient steric bulk to influence product crystallinity without impeding α-carbon nucleophilic attack, making this compound a strategically distinct scaffold for building cyclohexylphenyl-containing compound libraries where crystallinity is desirable for purification or formulation.

Lipophilicity Probe for Membrane Partitioning and LogP Assays

With an XLogP3 of 4.7 [2], 1-(4-cyclohexylphenyl)propan-1-one occupies a distinct lipophilicity niche that is inaccessible to either its methyl-substituted analog (XLogP3 2.9) [3] or its ethanone homolog (XLogP ~4.3). This property makes it valuable as a reference compound in reversed-phase HPLC method development requiring intermediate retention (estimated log k' between 4'-methylpropiophenone and highly lipophilic standards), as well as in PAMPA or Caco-2 permeability assays where logP values in the 4.5-5.0 range represent the upper bound of favorable passive diffusion before solubility-limited absorption occurs.

Low-Volatility Ketone for High-Temperature and Solvent-Free Synthesis

The compound's boiling point of 340.1°C at 760 mmHg and negligible vapor pressure at ambient conditions [4] position it as a preferred ketone substrate for reactions conducted at elevated temperatures where volatile ketones (e.g., propiophenone, bp 218°C) would evaporate and alter stoichiometry or create hazardous vapor atmospheres. This low-volatility profile is particularly advantageous for solvent-free mechanochemical syntheses, microwave-assisted reactions requiring sealed vessels, and continuous flow processes where ketone loss to the headspace must be minimized.

Reduced-Flammability Alternative for Teaching and HTS Laboratories

With a flash point of 145°C and absence of GHS flammable liquid classification (H226) , 1-(4-cyclohexylphenyl)propan-1-one offers a safer handling profile than propiophenone (flash point 87°C, H226-classified) . This reduced flammability risk may enable its use in academic teaching laboratories where flammable liquid storage restrictions apply, or in automated high-throughput synthesis platforms where multiple flammable reagents in close proximity present cumulative fire hazards. The potential elimination of hazardous material shipping surcharges may also reduce procurement costs for bulk purchases.

Application
Selection Property
Validation Focus
Mannich amino ketone synthesis
α-Carbon reactivity with steric cyclohexyl group
Adduct crystallinity and reaction yield reproducibility
Lipophilicity reference in HPLC / PAMPA
Intermediate LogP (~4.7) between methyl and highly lipophilic standards
Retention time and permeability benchmark consistency
High-temperature or solvent-free reactions
Low volatility (bp ~340 °C) and negligible ambient vapor pressure
Ketone mass balance under elevated temperature conditions
Teaching and HTS labs with flammability restrictions
Higher flash point, absence of H226 flammable liquid classification
Compatibility with institutional flammable storage limits

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17 linked technical documents
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